4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one
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Overview
Description
4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromophenyl group attached to the oxazolidinone ring. Oxazolidinones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The compound “4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one” could potentially interact with proteins or enzymes in the body due to its structural features. For instance, bromophenyl groups are often involved in pi stacking interactions with aromatic amino acids in proteins .
Mode of Action
The compound might bind to its target protein or enzyme, causing a change in its structure or function. The bromophenyl group could form a strong interaction with the target, while the oxazolidinone ring could participate in hydrogen bonding .
Biochemical Pathways
Depending on the specific target of “this compound”, various biochemical pathways could be affected. This could lead to changes in cellular processes such as signal transduction, gene expression, or metabolic reactions .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on various factors such as its solubility, stability, and the presence of functional groups that could be metabolized by enzymes in the body .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific target and mode of action. It could potentially lead to changes in cell behavior, such as altered cell growth or differentiation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its interaction with its target .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one typically involves the reaction of 3-bromobenzaldehyde with methylamine and ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolidinone ring. The process involves the following steps:
Condensation: 3-bromobenzaldehyde reacts with methylamine to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with ethylene oxide to form the oxazolidinone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and nucleophiles (e.g., amines) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amine derivatives, and other functionalized compounds.
Scientific Research Applications
4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one: Similar structure with the bromine atom at the para position.
4-(3-Chlorophenyl)-4-methyl-1,3-oxazolidin-2-one: Chlorine atom instead of bromine.
4-(3-Fluorophenyl)-4-methyl-1,3-oxazolidin-2-one: Fluorine atom instead of bromine.
Uniqueness
4-(3-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one is unique due to the presence of the bromine atom at the meta position, which influences its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(3-bromophenyl)-4-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWFULIQTNQJOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)C2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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